An In-depth Technical Guide to S 421-d4 and its Unlabeled Analogue, Octachlorodipropyl Ether (S 421)
An In-depth Technical Guide to S 421-d4 and its Unlabeled Analogue, Octachlorodipropyl Ether (S 421)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: S 421-d4 is the deuterium-labeled version of S 421, also known as Octachlorodipropyl ether. Due to the limited publicly available information specifically on S 421-d4, this guide focuses on the properties and applications of the more extensively documented unlabeled compound, S 421. The primary difference between the two compounds is the substitution of four hydrogen atoms with deuterium, which can influence its pharmacokinetic properties and is often used in metabolic studies. S 421 and its deuterated analogue are intended for research use only and are not for diagnostic or therapeutic use.[1][2]
Executive Summary
S 421, with the chemical name bis(2,3,3,3-tetrachloropropyl) ether or Octachlorodipropyl ether, is a synthetic chlorinated organic compound.[2][3][4] It is primarily recognized for its role as a synergist in pesticide formulations, particularly with pyrethroid and organophosphorus insecticides used in products like mosquito coils.[5][6][7] While it enhances the efficacy of these pesticides, its use has raised environmental and health concerns due to its persistence and potential toxicity.[3][7] This document provides a comprehensive overview of the chemical properties, applications, and safety considerations of S 421, with the understanding that S 421-d4 would share these fundamental characteristics, differing mainly in its isotopic composition.
Chemical and Physical Properties
S 421 is a colorless to pale yellow liquid that is insoluble in water but soluble in various organic solvents such as ethanol, acetone, and toluene.[3][5] Its high degree of chlorination contributes to its chemical stability and resistance to degradation.[3]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of S 421 (Octachlorodipropyl ether).
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₈O | [1][2][3][4] |
| Molecular Weight | 377.74 g/mol | [2][8][9] |
| CAS Number | 127-90-2 | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 114-116 °C @ 0.2 Torr; 147-155 °C @ 1 mmHg | [1][5] |
| Melting Point | -50 °C | [1] |
| Density | ~1.7 g/cm³ | [5] |
| Refractive Index | ~1.5282 - 1.534 | [5] |
| Water Solubility | Insoluble | [3] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, toluene | [5] |
Applications and Mechanism of Action
The primary application of S 421 is as a synergist in pesticide formulations.[6][10] Synergists are compounds that, while they may have little to no pesticidal activity themselves, enhance the effectiveness of active insecticidal ingredients. This allows for a reduction in the amount of pyrethroid or other active pesticides required in a product.[5]
The precise biochemical mechanism of synergism for S 421 is not extensively detailed in the provided search results. However, pesticide synergists often work by inhibiting metabolic enzymes in the target organism, such as cytochrome P450 monooxygenases. These enzymes are typically responsible for detoxifying the insecticide. By inhibiting these enzymes, the synergist prevents the breakdown of the active pesticide, leading to a higher concentration and prolonged activity within the insect.
Experimental Protocols
-
Analysis in Formulations: A high-performance thin-layer chromatography (HPTLC) method has been developed for the analysis of Octachlorodipropyl ether in insecticide formulations. The method uses a toluene–acetic acid–water (20:20:1, v/v) mobile phase and silver nitrate–2 M alcoholic potassium hydroxide as a chromogenic reagent for detection.[11]
-
Environmental Analysis: Gas chromatography with an electron capture detector (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) have been used for the quantitative analysis of S 421 in environmental and biological samples, such as fish and shellfish.[6] The sample preparation typically involves extraction with a solvent mixture like acetone/hexane followed by cleanup on a silica gel column.[6]
The synthesis of ethers like S 421 can often be achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. However, the specific reactants and conditions for the industrial synthesis of S 421 are not specified.
Safety and Toxicology
Significant concerns have been raised regarding the safety and environmental impact of S 421.
-
Environmental Persistence: Due to its chlorinated structure, S 421 is stable and can persist in the environment, leading to potential bioaccumulation in organisms.[3][6]
-
Toxicity: While the acute toxicity of S 421 is reported to be low, studies have indicated potential for subacute and chronic toxicity, including hepatotoxicity, cytotoxicity, and carcinogenicity.[11]
-
Combustion Byproducts: A major concern, particularly with its use in mosquito coils, is the formation of bis(chloromethyl)ether (BCME) as a combustion byproduct.[7][12] BCME is recognized as a potent lung carcinogen.[7][12] The slow smoldering of mosquito coils containing S 421 can release formaldehyde and hydrogen chloride, which can react to form BCME, posing a significant inhalation risk.[7]
The use of mosquito coils containing S 421 is illegal in the United States due to these health concerns.[7][12]
Conclusion
S 421-d4 and its unlabeled form, S 421 (Octachlorodipropyl ether), are important research chemicals, primarily due to the latter's use as a pesticide synergist. While effective in enhancing the potency of insecticides, the environmental persistence and, most notably, the formation of the potent carcinogen BCME upon combustion, have led to significant health concerns and regulatory restrictions in some regions. Researchers and drug development professionals should be aware of these properties and associated risks when handling or studying these compounds. Further research into the specific biochemical pathways affected by S 421 could provide a more detailed understanding of its synergistic and toxicological effects.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. scbt.com [scbt.com]
- 3. CAS 127-90-2: Octachlorodipropyl ether | CymitQuimica [cymitquimica.com]
- 4. Bis(2,3,3,3-tetrachloropropyl) ether [webbook.nist.gov]
- 5. OCTACHLORODIPROPYL ETHER [chembk.com]
- 6. [Determination of S-421 in Commercial Fish and Shellfish] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octachlorodipropyl ether (s-2) mosquito coils are inadequately studied for residential use in Asia and illegal in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. S 421 | CAS 127-90-2 | LGC Standards [lgcstandards.com]
- 10. echemi.com [echemi.com]
- 11. icbr.ac.cn [icbr.ac.cn]
- 12. researchgate.net [researchgate.net]
